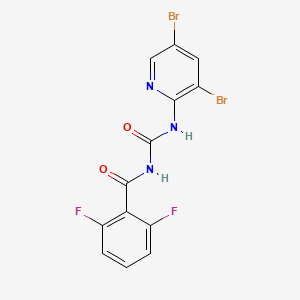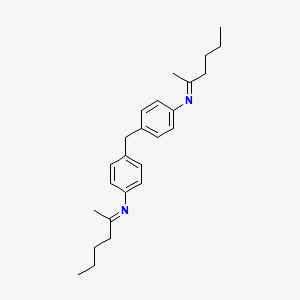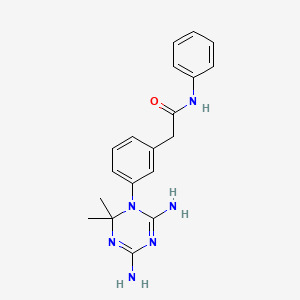
Benzeneacetamide, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetamide, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)-N-phenyl- is a complex organic compound that features a benzene ring, an acetamide group, and a triazine ring with diamino and dimethyl substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)-N-phenyl- typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with diamines under controlled conditions.
Attachment of the Benzeneacetamide Group: The benzeneacetamide moiety can be introduced through a nucleophilic substitution reaction where the triazine ring reacts with benzeneacetamide derivatives.
Final Assembly: The final compound is obtained by coupling the triazine and benzeneacetamide intermediates under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups on the triazine ring.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: Nucleophilic substitution reactions can occur at various positions on the benzene and triazine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzeneacetamide and triazine derivatives.
Aplicaciones Científicas De Investigación
Benzeneacetamide, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)-N-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Benzeneacetamide, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring, with its electron-rich nitrogen atoms, can form strong interactions with biological macromolecules, while the benzeneacetamide group can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Ammeline: 4,6-Diamino-1,3,5-triazin-2-ol.
Ammeline Derivatives: Various substituted triazine compounds.
Uniqueness
Benzeneacetamide, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)-N-phenyl- is unique due to the combination of the triazine ring with the benzeneacetamide moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
19188-64-8 |
|---|---|
Fórmula molecular |
C19H22N6O |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-phenylacetamide |
InChI |
InChI=1S/C19H22N6O/c1-19(2)24-17(20)23-18(21)25(19)15-10-6-7-13(11-15)12-16(26)22-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,22,26)(H4,20,21,23,24) |
Clave InChI |
JXPRDUBHFIPHBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=C(N=C(N1C2=CC=CC(=C2)CC(=O)NC3=CC=CC=C3)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide](/img/structure/B15195671.png)
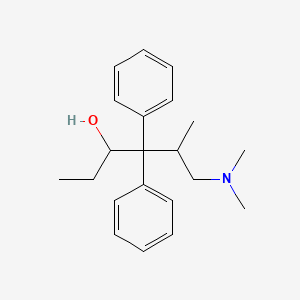
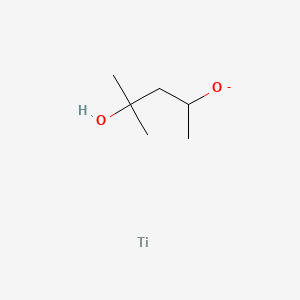
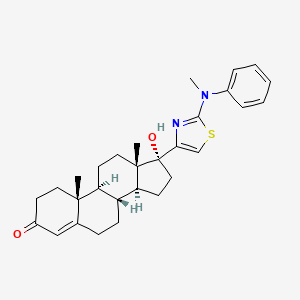



![(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate](/img/structure/B15195712.png)


